molecular formula C10H7FN2 B061993 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile CAS No. 175136-84-2

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile

Cat. No.: B061993
CAS No.: 175136-84-2
M. Wt: 174.17 g/mol
InChI Key: JUBROZINNOMDLD-UHFFFAOYSA-N
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Description

2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile is an organic compound with the molecular formula C10H7FN2. It is a fluorinated derivative of benzenediacetonitrile, characterized by the presence of a fluorine atom at the 2-position of the benzene ring. This compound is primarily used in scientific research and has applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile typically involves the manipulation of carbon-fluorine bonds. One notable method includes the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, leading to the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes. Another method involves the electrosynthesis of poly(paraphenylene) from p-fluoroanisole in acetonitrile, resulting in oligomers and polymers through the coupling reactions of cation radicals intermediates.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile undergoes various chemical reactions, including:

    Electrosynthesis: This process involves the formation of photoluminescent polymers from p-fluoroanisole.

    Reduction: The electrolytic reduction of related compounds in acetonitrile.

Common Reagents and Conditions:

    Electrolytic Reduction: Acetonitrile as a solvent, with specific electrolytic conditions.

    Electrosynthesis: p-Fluoroanisole as a starting material, with acetonitrile as the solvent.

Major Products:

    Photoluminescent Polymers: Formed through the electrosynthesis process.

    1-Fluoro-2-aryl-ethylenes and Arylethylenes: Formed through electrolytic reduction.

Scientific Research Applications

2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile has several scientific research applications:

    Polymer Synthesis: Polymers derived from this compound exhibit remarkable thermal stability and solubility in common organic solvents.

    Material Science: The compound’s derivatives are used in the synthesis of materials with desired chemical properties.

    Environmental Monitoring: Derivatives of this compound have been explored for the detection of cyanide ions, showing potential for environmental monitoring and safety applications.

Mechanism of Action

The mechanism of action for 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile primarily involves its ability to participate in electrosynthesis and reduction reactions. The fluorine atom in the compound plays a crucial role in its reactivity, influencing the formation of cation radicals and subsequent coupling reactions. These reactions lead to the formation of polymers and other products with unique electronic and photoluminescent properties.

Comparison with Similar Compounds

    1,3-Benzenediacetonitrile: A non-fluorinated analog with similar structural features but different reactivity.

    2,2’-(4,6-Dibromo-2-fluoro-1,3-phenylene)diacetonitrile: A brominated derivative with distinct chemical properties.

Uniqueness: 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and the properties of its derivatives. This fluorinated compound exhibits enhanced stability and electronic properties compared to its non-fluorinated and brominated counterparts.

Properties

IUPAC Name

2-[3-(cyanomethyl)-2-fluorophenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-10-8(4-6-12)2-1-3-9(10)5-7-13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBROZINNOMDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)CC#N)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371085
Record name 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-84-2
Record name 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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